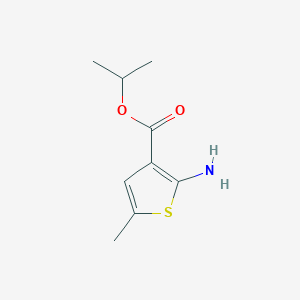

Isopropyl 2-amino-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis analysis of Isopropyl 2-amino-5-methylthiophene-3-carboxylate is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of Isopropyl 2-amino-5-methylthiophene-3-carboxylate is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving Isopropyl 2-amino-5-methylthiophene-3-carboxylate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl 2-amino-5-methylthiophene-3-carboxylate are not explicitly provided in the search results .Scientific Research Applications

Synthetic Utility and Molecular Interactions

Isopropyl 2-amino-5-methylthiophene-3-carboxylate serves as a key intermediate in various chemical syntheses due to its reactive amino and carboxylate groups. It has been utilized in the preparation of complex molecules, including heterocyclic compounds and dyes, demonstrating its versatility in organic synthesis. Studies have shown its application in the synthesis of exotic amino acids, where it undergoes reactions to form methyl esters of corresponding N-hetarylaminomalonic acids, highlighting its role in the construction of novel amino acid derivatives (Zicāne et al., 2000).

Furthermore, its unique structure allows for the investigation of fluorescence properties, as seen in related compounds like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which have been studied for their novel fluorescence characteristics (Guo Pusheng, 2009). This suggests potential applications in materials science and photonics, where such fluorescent properties can be harnessed.

Heterocyclic Chemistry and Dye Synthesis

The compound also plays a crucial role in heterocyclic chemistry, participating in reactions that lead to the formation of thieno[3,4-d]pyrimidines, indicating its utility in synthesizing complex heterocyclic structures (S. A. Ryndina et al., 2002). This is particularly important for pharmaceutical and agrochemical industries, where such heterocycles are common scaffolds in active molecules.

Additionally, it has been involved in the creation of novel heterocyclic disperse dyes, which exhibit good fastness properties on polyester fibers, showcasing its relevance in the textile industry (O. Iyun et al., 2015). These applications underscore the compound's importance in material science and its potential in developing new materials with specific optical and chemical properties.

Advanced Materials and Environmental Applications

Research into the modification of graphene oxide with compounds containing functional groups similar to those in isopropyl 2-amino-5-methylthiophene-3-carboxylate demonstrates the potential for environmental applications, such as dye and heavy metal removal from water (Dan Chen et al., 2016). This highlights the broader implications of using such compounds in environmental remediation technologies.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

propan-2-yl 2-amino-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYDOEVIKFRLKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402392 |

Source

|

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

CAS RN |

350998-01-5 |

Source

|

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B442726.png)

![1-[3-(4-methylphenyl)acryloyl]-1H-pyrazole](/img/structure/B442731.png)

![methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442732.png)

![2-Pyridinylmethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B442736.png)

![1,4-Bis[3-(4-fluorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442738.png)

![4-Benzyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}piperidine](/img/structure/B442740.png)

![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)

![2-{[3-(4-Ethylphenoxy)-2-hydroxypropyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B442742.png)

![4-Tert-butylphenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B442744.png)

![1,4-Bis[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-2,5-dimethylpiperazine](/img/structure/B442746.png)